![molecular formula C17H15NO4S B2755143 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-43-0](/img/structure/B2755143.png)
6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
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Description
6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one (6,8-DMTFQ) is a novel and potent small molecule that has been studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 6,8-DMTFQ is a highly versatile molecule that can be used as a building block for a variety of synthetic processes.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including the compound , have significant therapeutic importance. They serve as anchors for medicinal chemists to create combinatorial libraries and search for lead molecules. Some notable therapeutic properties include:
- Anti-inflammatory : Thiophene-containing compounds exhibit anti-inflammatory effects, making them relevant for conditions involving inflammation .
Organic Synthesis
Thiophene-containing compounds serve as versatile building blocks in organic synthesis:
- Michael Addition Catalysts : Researchers have used thiophene derivatives as catalysts in Michael addition reactions .
- Gewald Synthesis : The Gewald synthesis method produces thiophene derivatives, which can be further modified for various applications .
Biological Activity
Thiophene derivatives exhibit diverse biological functions, including kinase inhibition, antioxidant effects, and estrogen receptor modulation.
properties
IUPAC Name |
6,8-dimethoxy-9-thiophen-2-yl-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-9-6-10-14(12(7-9)21-2)16(13-4-3-5-23-13)15-11(18-10)8-22-17(15)19/h3-7,16,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXDRFTIICWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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